molecular formula C9H12ClF2N B6273738 1,1-difluoro-1-phenylpropan-2-amine hydrochloride CAS No. 35651-89-9

1,1-difluoro-1-phenylpropan-2-amine hydrochloride

Cat. No.: B6273738
CAS No.: 35651-89-9
M. Wt: 207.6
InChI Key:
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Description

1,1-difluoro-1-phenylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2N and a molecular weight of 207.65 g/mol . It is a derivative of phenylpropanamine, characterized by the presence of two fluorine atoms at the first carbon position and a hydrochloride salt form. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-1-phenylpropan-2-amine hydrochloride typically involves the fluorination of a suitable precursor, such as 1-phenylpropan-2-amine. The reaction conditions often require the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures . The resulting difluorinated product is then converted to its hydrochloride salt form through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,1-difluoro-1-phenylpropan-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines .

Scientific Research Applications

1,1-difluoro-1-phenylpropan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Research into potential therapeutic applications, such as its use in the development of new pharmaceuticals, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-difluoro-1-phenylpropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-difluoro-1-phenylpropan-2-amine hydrochloride is unique due to its specific fluorination pattern and hydrochloride salt form, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

CAS No.

35651-89-9

Molecular Formula

C9H12ClF2N

Molecular Weight

207.6

Purity

95

Origin of Product

United States

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